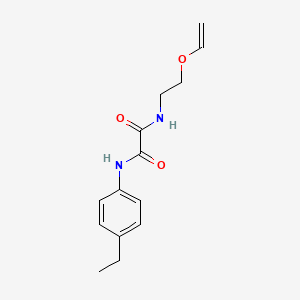
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features an ethenoxyethyl group and an ethylphenyl group attached to the oxamide core, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide typically involves the reaction of 2-ethenoxyethylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification methods. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and environmental sustainability.
化学反应分析
Types of Reactions
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-(2-ethoxyethyl)-N’-(4-ethylphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(4-methylphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)urea
Uniqueness
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide may exhibit unique properties due to the presence of both ethenoxyethyl and ethylphenyl groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Conclusion
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable subject of study for researchers.
属性
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-5-7-12(8-6-11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBFOTAQHFWZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
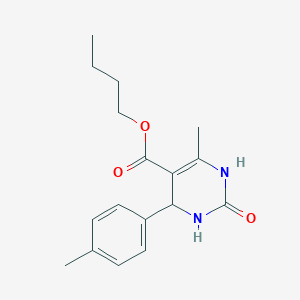
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5127579.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
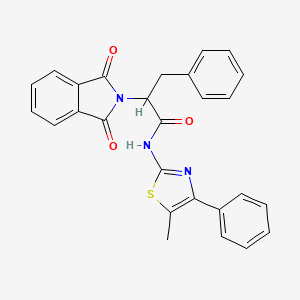
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
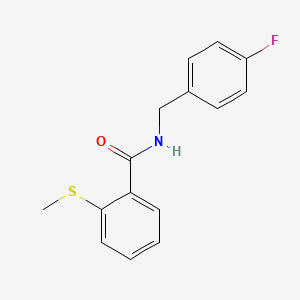
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
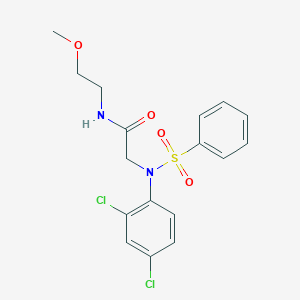
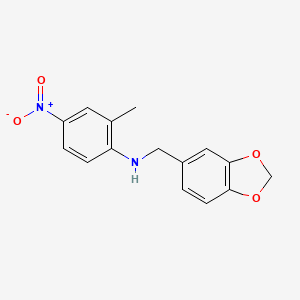
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl}phosphonate](/img/structure/B5127661.png)
![(4Z)-1-phenyl-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5127669.png)
